molecular formula C9H8N4 B117270 1H-Benzimidazole-5-carbonitrile, 2-amino-1-methyl- CAS No. 141691-41-0

1H-Benzimidazole-5-carbonitrile, 2-amino-1-methyl-

Cat. No. B117270
M. Wt: 172.19 g/mol
InChI Key: VWOBVMUYALAJKO-UHFFFAOYSA-N
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Description

1H-Benzimidazole-5-carbonitrile, 2-amino-1-methyl-, commonly known as BMIM, is a heterocyclic organic compound with a molecular formula of C9H8N4. It is widely used in scientific research for its diverse biological and chemical properties. BMIM is synthesized through various methods, and it has been found to possess several biochemical and physiological effects.

Scientific Research Applications

DNA Topoisomerase I Inhibitors

Benzimidazole derivatives, including the 1H-Benzimidazole-5-carbonitrile, 2-amino-1-methyl-, have been identified as potent inhibitors of type I DNA topoisomerases. These enzymes play a critical role in DNA replication and cell division, making these compounds significant for studying cancer and other diseases where DNA replication goes awry. One study highlighted the synthesis and evaluation of benzimidazole derivatives for their topoisomerase I inhibitory activity, demonstrating their potential as therapeutic agents (A. S. Alpan, H. Gunes, Z. Topçu, 2007).

Antitumor Agents

Research into benzimidazole derivatives has also uncovered their potency as antitumor agents. A particular study synthesized benzimidazole-pyrimidine conjugates and evaluated them against various cancer cell lines. These compounds exhibited marked cytotoxic activity, suggesting their utility in developing new cancer treatments (H. Abdel-Mohsen, F. Ragab, M. Ramla, Hoda I El Diwani, 2010).

Antioxidant Properties

Benzimidazole derivatives have been synthesized and assessed for their antioxidant properties, particularly in preventing lipid peroxidation in the rat liver. These studies offer insights into the potential of benzimidazole compounds in protecting against oxidative stress-related damage and diseases (C. Kuş, G. Ayhan-Kilcigil, B. Eke, M. Iscan, 2004).

Antimicrobial and Antifungal Activities

Several benzimidazole derivatives have demonstrated significant antimicrobial and antifungal activities, making them valuable in the development of new antibiotics and antifungals. For instance, compounds synthesized for their action against Candida species showed promising results, highlighting their potential in treating fungal infections (H. Göker, C. Kuş, D. Boykin, S. Yıldız, N. Altanlar, 2002).

Green Chemistry Approaches

The synthesis of benzimidazole derivatives has also been explored using green chemistry principles, such as multicomponent reactions under microwave irradiation in water. These methods aim to reduce the environmental impact of chemical syntheses while achieving high yields and introducing novel functionalities into the benzimidazole core (Guangmin Liu, Qingqing Shao, S. Tu, Longji Cao, Chunmei Li, Dianxiang Zhou, B. Han, 2008).

properties

IUPAC Name

2-amino-1-methylbenzimidazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4/c1-13-8-3-2-6(5-10)4-7(8)12-9(13)11/h2-4H,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWOBVMUYALAJKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C#N)N=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60161803
Record name 1H-Benzimidazole-5-carbonitrile, 2-amino-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60161803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Benzimidazole-5-carbonitrile, 2-amino-1-methyl-

CAS RN

141691-41-0
Record name 1H-Benzimidazole-5-carbonitrile, 2-amino-1-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141691410
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Benzimidazole-5-carbonitrile, 2-amino-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60161803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-1-methyl-1H-1,3-benzodiazole-5-carbonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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